
5-FAM-Woodtide: A Technical Guide to Structure
and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-FAM-Woodtide

Cat. No.: B12389712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-FAM-Woodtide is a fluorescently labeled peptide substrate widely utilized in the study of the

DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases. Its

design is derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma),

encompassing the phosphorylation site for DYRKs. The covalent attachment of the 5-

carboxyfluorescein (5-FAM) fluorophore provides a sensitive probe for monitoring kinase

activity and for investigating the peptide's conformational dynamics and interactions. This

technical guide provides a comprehensive overview of the structure of 5-FAM-Woodtide,

detailed experimental protocols for its conformational analysis, and a summary of the expected

quantitative data.

Structure of 5-FAM-Woodtide
5-FAM-Woodtide is a synthetic peptide whose sequence is based on residues 324-334 of the

human FKHR protein, with the addition of two lysine residues at the N-terminus to enhance its

binding to phosphocellulose paper, a common matrix in kinase assays.[1] The 5-FAM

fluorophore is attached to the N-terminal lysine residue.

Sequence: 5-FAM-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2[2][3][4]

Molecular Formula: C₈₉H₁₃₃N₂₁O₂₆S[3][4]
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Molecular Weight: 1945.23 g/mol [3][4]

Synonyms: 5-FAM-Forkhead-derived Peptide, Woodtide, FAM-labeled, Forkhead derived

peptide.[2][3][4]

The 5-FAM moiety serves as a versatile spectroscopic probe, with excitation and emission

maxima typically around 494 nm and 521 nm, respectively.[2] This allows for a variety of

fluorescence-based assays to be employed in its study.

Conformational Analysis of 5-FAM-Woodtide
The conformation of 5-FAM-Woodtide, both in its free state and when interacting with its target

kinases, is crucial for its function as a substrate. The presence of the bulky and hydrophobic 5-

FAM group can influence the peptide's secondary structure and flexibility.[4] A combination of

spectroscopic techniques is typically employed to gain a comprehensive understanding of its

conformational landscape.

Key Experimental Techniques
The primary methods for elucidating the conformation of fluorescently labeled peptides like 5-
FAM-Woodtide are:

Fluorescence Spectroscopy: This technique provides insights into the local environment of

the 5-FAM probe. Changes in fluorescence intensity, emission wavelength, lifetime, and

anisotropy can indicate alterations in the peptide's conformation, such as folding, unfolding,

or binding to a target molecule.[5]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining

the secondary structure of peptides in solution.[6] By analyzing the differential absorption of

left and right-circularly polarized light in the far-UV region (190-250 nm), the percentages of

α-helix, β-sheet, and random coil conformations can be estimated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural

information at the atomic level. Through various 1D and 2D NMR experiments, it is possible

to determine the three-dimensional structure of the peptide, identify specific residue

interactions, and study its dynamics in solution.[7]
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Data Presentation
The following tables summarize the expected quantitative data from the conformational

analysis of 5-FAM-Woodtide. The values presented are illustrative and based on typical data

for FAM-labeled peptides of similar size and composition.

Table 1: Fluorescence Spectroscopy Data for 5-FAM-Woodtide

Parameter Value Conditions

Excitation Maximum (λex) ~494 nm
Phosphate Buffered Saline

(PBS), pH 7.4

Emission Maximum (λem) ~521 nm
Phosphate Buffered Saline

(PBS), pH 7.4

Quantum Yield (Φ) 0.8 - 0.9 In aqueous buffer

Fluorescence Lifetime (τ) ~4 ns In aqueous buffer

Fluorescence Anisotropy (r) 0.1 - 0.2 In aqueous buffer, unbound

Table 2: Circular Dichroism (CD) Spectroscopy Data for 5-FAM-Woodtide

Wavelength (nm)
Mean Residue Ellipticity ([θ]) (deg cm²
dmol⁻¹)

222 -2,000 to -5,000

208 -3,000 to -7,000

195 +10,000 to +20,000

Secondary Structure Estimate Percentage (%)

α-helix 10 - 20%

β-sheet 5 - 15%

Random Coil 65 - 85%
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Table 3: Illustrative ¹H NMR Chemical Shift Assignments for 5-FAM-Woodtide Backbone

Amide Protons

Residue Amide Proton (δ, ppm)

Lys-2 8.5 - 8.8

Ile-3 8.2 - 8.5

Ser-4 8.0 - 8.3

Gly-5 8.3 - 8.6

Arg-6 8.1 - 8.4

Leu-7 8.2 - 8.5

Ser-8 8.0 - 8.3

Pro-9 -

Ile-10 8.2 - 8.5

Met-11 8.1 - 8.4

Thr-12 8.0 - 8.3

Glu-13 8.2 - 8.5

Gln-14 8.1 - 8.4

Note: Chemical shifts are highly sensitive to the local environment and can vary with

temperature, pH, and binding interactions.

Experimental Protocols
The following are detailed methodologies for the key experiments used in the conformational

analysis of 5-FAM-Woodtide.

Fluorescence Spectroscopy
Objective: To characterize the fluorescence properties of 5-FAM-Woodtide and monitor

changes upon interaction with a DYRK kinase.
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Materials:

5-FAM-Woodtide stock solution (e.g., 1 mM in DMSO)

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

Purified DYRK kinase

Fluorometer with excitation and emission monochromators

Quartz cuvette

Protocol:

Prepare a working solution of 5-FAM-Woodtide (e.g., 100 nM) in the assay buffer.

Record the fluorescence emission spectrum by exciting at 494 nm and scanning the

emission from 500 nm to 600 nm.

Record the fluorescence excitation spectrum by setting the emission wavelength to 521 nm

and scanning the excitation from 450 nm to 510 nm.

To measure fluorescence anisotropy, use polarizers in the excitation and emission light

paths. Measure the fluorescence intensity with the emission polarizer parallel (I_parallel) and

perpendicular (I_perpendicular) to the excitation polarizer. Calculate anisotropy (r) using the

formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G

is the G-factor of the instrument.

For binding studies, titrate increasing concentrations of the DYRK kinase into the 5-FAM-
Woodtide solution and record the changes in fluorescence intensity and/or anisotropy at

each step.

Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of 5-FAM-Woodtide in solution.

Materials:
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5-FAM-Woodtide stock solution

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

CD spectropolarimeter

Quartz cuvette with a short path length (e.g., 0.1 cm)

Protocol:

Prepare a solution of 5-FAM-Woodtide (e.g., 50 µM) in the CD-compatible buffer.

Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

Record the CD spectrum of the 5-FAM-Woodtide solution under the same conditions.

Subtract the baseline spectrum from the sample spectrum.

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] =

(mdeg * 100) / (c * n * l), where mdeg is the recorded ellipticity, c is the molar concentration

of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette

in cm.

Deconvolute the resulting spectrum using a secondary structure estimation program (e.g.,

K2D3, BeStSel) to determine the percentage of α-helix, β-sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information on 5-FAM-Woodtide.

Materials:

Lyophilized 5-FAM-Woodtide

NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Protocol:
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Dissolve the lyophilized 5-FAM-Woodtide in the NMR buffer to a final concentration of

approximately 0.5-1 mM.

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample quality and

concentration.

Acquire a series of two-dimensional (2D) NMR spectra, including:

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid

residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance restraints for structure calculation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If ¹³C-labeling is employed,

this experiment correlates protons with their directly attached carbons, aiding in resonance

assignment.

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

Assign the resonances to specific protons in the peptide sequence using the TOCSY and

NOESY spectra.

Use the distance restraints from the NOESY data to calculate a three-dimensional structure

of the peptide using software such as CYANA or XPLOR-NIH.

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of 5-FAM-
Woodtide.
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Caption: Experimental workflow for the synthesis and conformational analysis of 5-FAM-
Woodtide.
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Caption: Signaling pathway illustrating the use of 5-FAM-Woodtide in a DYRK kinase assay.

Conclusion
This technical guide provides a foundational understanding of the structure and conformational

analysis of 5-FAM-Woodtide. By employing a multi-pronged approach utilizing fluorescence

spectroscopy, circular dichroism, and NMR, researchers can gain detailed insights into the

structural properties of this important kinase substrate. The provided protocols and expected

data serve as a valuable resource for designing and interpreting experiments aimed at

elucidating the role of 5-FAM-Woodtide in DYRK kinase function and for the development of

novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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